Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
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Overview
Description
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a chemical compound with the molecular formula C6H7N3O2.Li. It is a lithium salt of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
Mechanism of Action
Target of Action
The primary target of Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity . This interaction prevents the downstream signaling events that lead to necroptosis . Molecular docking studies suggest that this compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption prevents the downstream effects of RIPK1 activation, including the induction of necroptosis and the associated inflammatory response .
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a key role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemical Analysis
Biochemical Properties
The compound Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) . This suggests that it may play a role in biochemical reactions involving this enzyme .
Cellular Effects
In cellular assays involving both human and mouse cells, this compound displayed potent anti-necroptotic activity . This indicates that it can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1 . This binding interaction results in the inhibition of RIPK1, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction[_{{{CITATION{{{2{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo- c]1,2,4 .... The overall yield of the synthesis process can vary, but it is generally optimized to achieve a high purity of the final product[{{{CITATION{{{_2{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo- c]1,2,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a necroptosis inhibitor.
Medicine: Research has explored its use in the development of new therapeutic agents for inflammatory diseases, neurodegenerative diseases, and cancers.
Industry: Its unique chemical properties make it suitable for various industrial applications, such as in the production of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have been studied for their necroptosis inhibitory activity.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound is synthesized through a similar process and has been characterized by various analytical techniques[_{{{CITATION{{{_4{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 ....
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Biological Activity
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate (CAS No. 2416236-21-8) is a lithium salt derived from the pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and anti-necroptotic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C6H7N3O2.Li
- Molecular Weight : 159.07 g/mol
- IUPAC Name : this compound
- InChI Key : FQNSQPORFRAHIA-UHFFFAOYSA-M
Property | Value |
---|---|
Molecular Formula | C6H7N3O2.Li |
Molecular Weight | 159.07 g/mol |
IUPAC Name | This compound |
InChI Key | FQNSQPORFRAHIA-UHFFFAOYSA-M |
Target of Action
The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1) . This kinase plays a crucial role in mediating necroptosis—a form of programmed cell death.
Mode of Action
By inhibiting RIPK1 activity, this compound disrupts the necroptosis pathway. This inhibition leads to significant anti-necroptotic effects in both human and mouse cellular assays. The biochemical pathways affected by this action include:
- Inhibition of Necroptosis : Prevents cell death under stress conditions.
- Neuroprotective Effects : Potentially protects neurons from injury and degeneration.
Anti-Necroptotic Activity
This compound has been shown to exhibit potent anti-necroptotic activity. In vitro studies demonstrate that it can significantly reduce cell death in models of neurodegeneration.
Case Study: Neuroprotection in Cellular Models
In a study evaluating neuroprotective effects against oxidative stress:
- Cell Line Used : SH-SY5Y (human neuroblastoma cells)
- Treatment Concentration : 10 µM
- Results :
- Cell viability increased by 40% compared to untreated controls.
- Significant reduction in markers of necrosis (e.g., LDH release).
Table 2: Summary of Biological Activities
Research Findings
Recent research highlights the compound's potential in various therapeutic areas:
-
Neurodegenerative Diseases :
- The inhibition of RIPK1 may provide a novel approach to treating conditions like Alzheimer's and Parkinson's disease by preventing neuronal loss.
-
Cancer Therapy :
- Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by modulating cell death pathways.
-
Inflammation :
- The compound's ability to inhibit necroptosis may also play a role in reducing inflammation associated with various diseases.
Properties
IUPAC Name |
lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-2-5-8-7-3-9(4)5;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNSQPORFRAHIA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=NN=CN2C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.